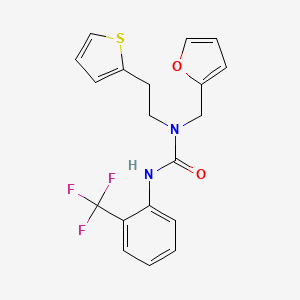
1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H17F3N2O2S and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
This compound serves as a precursor in the synthesis of various novel pyridine and naphthyridine derivatives. Through catalyzed dimerization and reactions with arene diazonium salts, hydrazines, and urea derivatives, a range of compounds with potential applications in medicinal chemistry and material sciences have been developed. The ability to undergo these reactions highlights its versatility in chemical synthesis (Abdelrazek et al., 2010).
Antimicrobial Activity
Research into derivatives of this compound has shown promising antimicrobial activity. Specifically, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, a related compound, exhibited broad-spectrum activity against various pathogens such as Escherichia coli, Salmonella typhi, and Staphylococcus aureus, suggesting potential for the development of new antimicrobial agents (Donlawson et al., 2020).
Photophysical Properties
Studies have also explored the photophysical properties of related furan and thiophene derivatives. For instance, the oxidative annulation of furan/thiophen-2-yl derivatives has been investigated, leading to the synthesis of highly functionalized polyheterocyclic compounds. This research opens up new avenues for the development of organic materials with potential applications in optoelectronics and photonics (Zhang et al., 2017).
Organic Synthesis and Catalysis
The compound has been utilized in organic synthesis, demonstrating the ability to undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol. This process affords the synthesis of various heterocyclic compounds, including 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, showcasing its utility in catalysis and organic synthesis (Reddy et al., 2012).
Dye-Sensitized Solar Cells
The effectiveness of furan derivatives in dye-sensitized solar cells (DSSCs) has been studied, with specific attention to the impact of conjugated linkers on device performance. Phenothiazine derivatives with furan as a conjugated linker exhibited significant improvements in solar energy-to-electricity conversion efficiency. This research highlights the potential of furan and thiophene derivatives in enhancing the efficiency of renewable energy technologies (Kim et al., 2011).
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c20-19(21,22)16-7-1-2-8-17(16)23-18(25)24(13-14-5-3-11-26-14)10-9-15-6-4-12-27-15/h1-8,11-12H,9-10,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRZVPNKLAEMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-Difluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2679797.png)
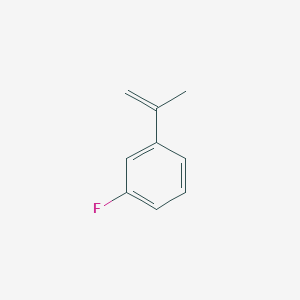

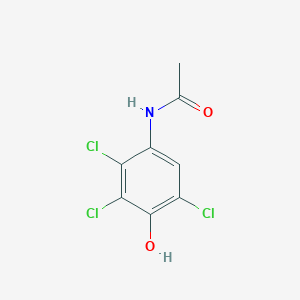
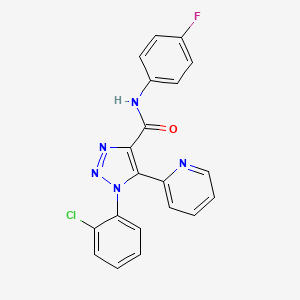
![2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2679806.png)
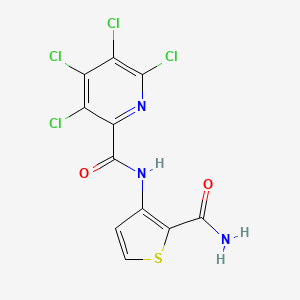
![N-(2,4-dimethoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2679808.png)

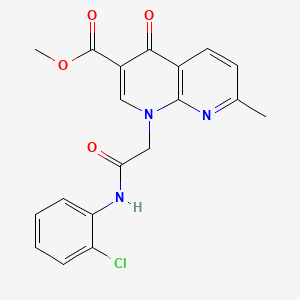
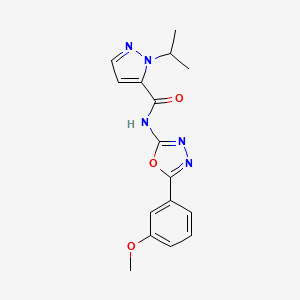
![1-(2,4-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2679814.png)
![[1-(2,4-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B2679815.png)
![2-Bromo-3-(difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2679820.png)